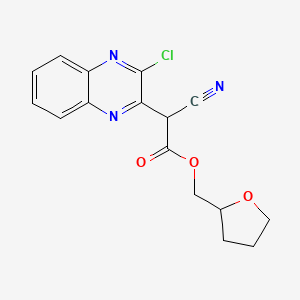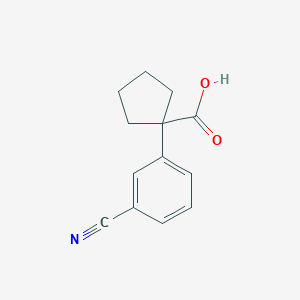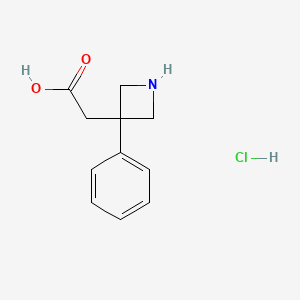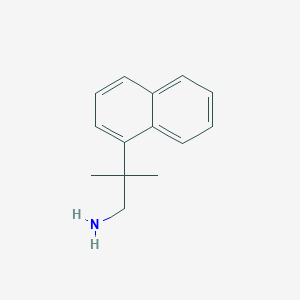![molecular formula C10H12N2O3 B13529234 5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13529234.png)
5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a fused ring structure. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences .
Méthodes De Préparation
The synthesis of 5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one typically involves the reaction of 2-(benzo[d]oxazol-2-yl) aniline with appropriate reagents under controlled conditions. The synthetic route may include steps such as nitration, reduction, and cyclization. The compounds are purified and characterized using techniques like 1H NMR, 13C NMR, and mass spectroscopy .
Analyse Des Réactions Chimiques
5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to proteins like prostaglandin H2 synthase (PGHS) and trypsin, indicating its potential as an anti-inflammatory agent .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one include other benzoxazole derivatives such as:
5-Aminobenzoxazole: Known for its antimicrobial properties.
6-Aminobenzoxazole: Studied for its potential use in pharmaceuticals.
2-Substituted benzoxazole derivatives: These compounds have shown various biological activities, including anti-tumor and antiviral properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzoxazole derivatives.
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
5-amino-3-(3-hydroxypropyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H12N2O3/c11-7-2-3-9-8(6-7)12(4-1-5-13)10(14)15-9/h2-3,6,13H,1,4-5,11H2 |
Clé InChI |
GPPBGCDNVULRFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)N(C(=O)O2)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13529168.png)

![3-[2-(Allyloxy)ethoxy]azetidine](/img/structure/B13529175.png)
![1-[1-(3,5-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13529186.png)







